molecular formula C7H8O3S B6233696 4-methoxy-5-methylthiophene-3-carboxylic acid CAS No. 130083-13-5

4-methoxy-5-methylthiophene-3-carboxylic acid

Cat. No.: B6233696
CAS No.: 130083-13-5
M. Wt: 172.2
InChI Key:
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Description

4-Methoxy-5-methylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by a methoxy group at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the third position on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with thiophene as the core structure.

    Functional Group Introduction:

Industrial Production Methods

Industrial production often involves multi-step synthesis with optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Continuous flow reactors may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Methoxy-5-methylthiophene-3-carboxylic acid can be oxidized to this compound derivatives.

    Reduction: Reduction can yield 4-methoxy-5-methylthiophene-3-methanol.

    Substitution: Halogenated derivatives like 4-methoxy-5-methyl-2-bromothiophene.

Scientific Research Applications

Chemistry

In organic synthesis, 4-methoxy-5-methylthiophene-3-carboxylic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are investigated for their ability to interact with biological targets, such as enzymes and receptors, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The methoxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylthiophene-3-carboxylic acid
  • 5-Methoxy-4-methylthiophene-3-carboxylic acid
  • 4-Methoxy-5-ethylthiophene-3-carboxylic acid

Uniqueness

4-Methoxy-5-methylthiophene-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.

Properties

CAS No.

130083-13-5

Molecular Formula

C7H8O3S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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